

Synthesis of Pyridazine-4,5-dicarboxylic acid from maleic anhydride

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Compound of Interest

Compound Name: *Pyridazine-4,5-dicarboxylic Acid*

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An In-depth Technical Guide for the Synthesis of **Pyridazine-4,5-dicarboxylic Acid** from Maleic Anhydride

Abstract

This technical guide provides a comprehensive, chemically-grounded methodology for the synthesis of **Pyridazine-4,5-dicarboxylic acid**, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. Recognizing the synthetic challenge posed by the specified starting material, maleic anhydride, this document outlines a robust, multi-step pathway. The synthesis leverages a strategic combination of a Diels-Alder cycloaddition to construct a key cyclic intermediate, followed by oxidative cleavage to generate the requisite 1,4-dicarbonyl precursor. Subsequent cyclocondensation with hydrazine and final aromatization yield the target molecule. This guide is designed for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and strategic considerations that govern each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic cascade.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a privileged structural motif in medicinal chemistry. Its unique physicochemical properties—including a significant dipole moment, dual hydrogen-bond accepting capability, and inherent polarity—make it a valuable component in the design of

molecules intended for specific biological target interactions.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, and while not yet ubiquitous in marketed drugs, the scaffold is increasingly prevalent in clinical trials, signaling its growing importance in drug discovery.[1][2] **Pyridazine-4,5-dicarboxylic acid**, in particular, serves as a versatile synthon for creating more complex molecules, including spirocyclic systems and fused heterocycles with potential therapeutic applications.[3][4][5]

The synthesis of this target from a simple, commodity chemical like maleic anhydride presents a classic problem in synthetic strategy: the transformation of a readily available C4 building block into a functionalized six-membered aromatic heterocycle. This guide elucidates a logical and efficient pathway to achieve this transformation.

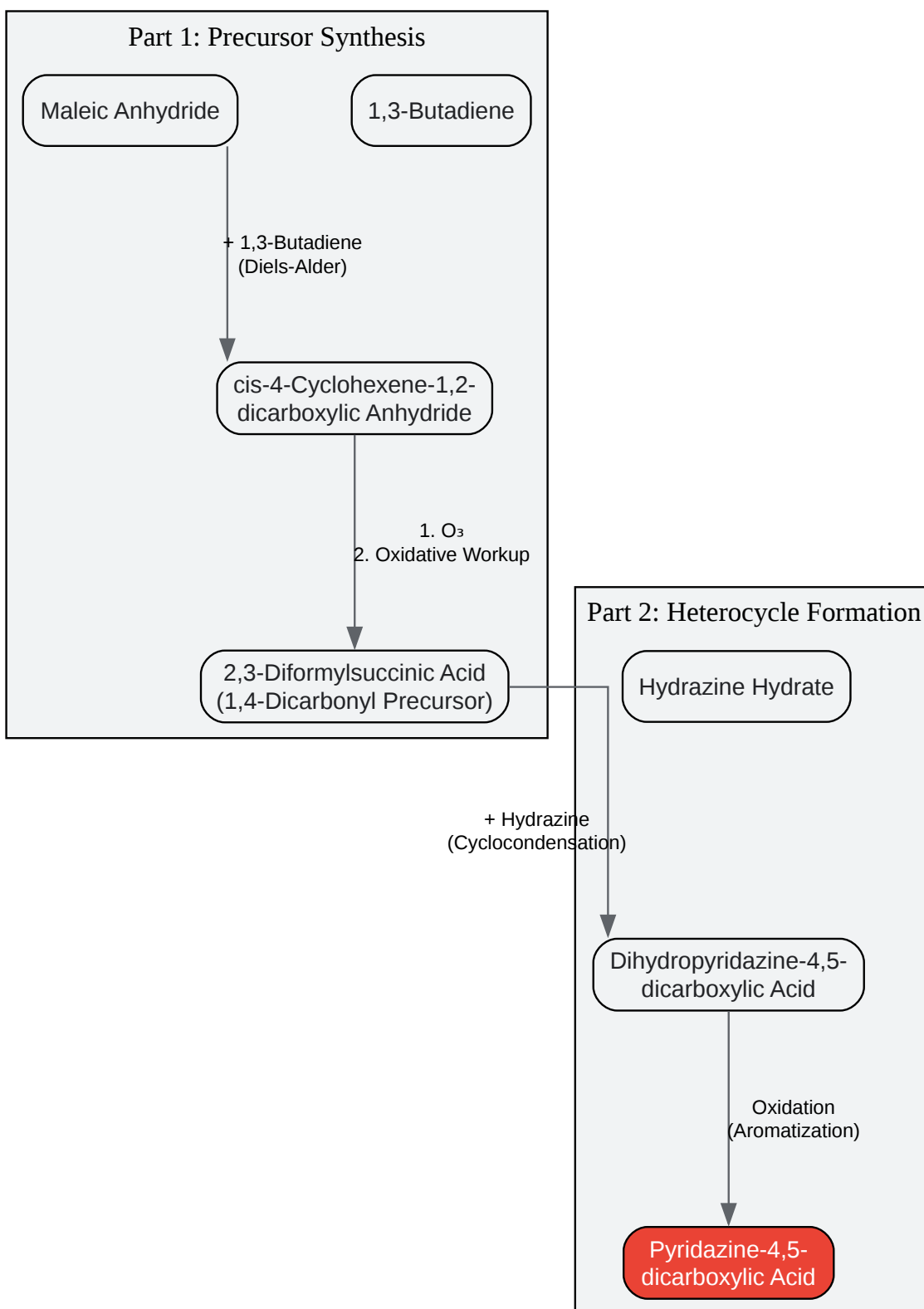
Synthetic Strategy: A Multi-Step Approach

A direct condensation of maleic anhydride with hydrazine does not yield the desired product; under most conditions, this reaction produces maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), a constitutional isomer of the target's precursor.[6][7][8] Therefore, a more strategic approach is required to correctly position the functional groups for the final cyclization.

Our strategy is a three-part sequence:

- **Construction of a Latent 1,4-Dicarbonyl System:** We employ a Diels-Alder reaction between maleic anhydride and a suitable diene (1,3-butadiene) to form a cyclohexene ring. The double bond in this ring serves as a masked precursor to the two carbonyl groups required for the subsequent cyclization.
- **Unmasking the 1,4-Dicarbonyl Moiety:** The cyclohexene double bond is subjected to oxidative cleavage (ozonolysis), breaking the carbon-carbon bond and forming two aldehyde functionalities. This step generates the critical linear 1,4-dicarbonyl precursor.
- **Heterocyclic Ring Formation:** The precursor undergoes a classical cyclocondensation reaction with hydrazine hydrate, followed by an oxidation (aromatization) step to form the stable pyridazine ring system.

This pathway is illustrated in the diagram below.



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Caption: Overall synthetic strategy from maleic anhydride to the target product.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Maleic anhydride is corrosive, and hydrazine hydrate is toxic and corrosive.^[9] Butadiene is a flammable gas.

Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Diels-Alder Adduct)

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings.^[10] ^[11] Here, 1,3-butadiene acts as the diene and maleic anhydride as the dienophile. For safety and ease of handling, 1,3-butadiene is generated in situ from the thermal decomposition of butadiene sulfone (3-sulfolene).^[9]

Protocol:

- **Apparatus Setup:** Assemble a 100 mL round-bottomed flask with a reflux condenser. Atop the condenser, place a gas outlet adapter connected via tubing to a gas trap containing a solution of sodium hydroxide to neutralize the sulfur dioxide byproduct.^[9]
- **Reagent Addition:** To the flask, add butadiene sulfone (12.0 g, 0.10 mol), finely ground maleic anhydride (9.8 g, 0.10 mol), and 15 mL of xylene. Add a magnetic stir bar.
- **Reaction:** Gently heat the mixture using a heating mantle with stirring. The solids will dissolve, and the mixture will begin to reflux (approx. 135-140 °C). Maintain a gentle reflux for 45 minutes. During this time, the butadiene sulfone decomposes to release 1,3-butadiene and SO₂, and the Diels-Alder reaction proceeds.
- **Isolation:** Remove the heating mantle and allow the flask to cool slowly to room temperature, and then in an ice bath. The product will crystallize from the xylene solution.
- **Purification:** Collect the white crystals by vacuum filtration and wash them with a small amount of cold petroleum ether to remove residual xylene. Air-dry the product.

Parameter	Value
Typical Yield	80-85%
Melting Point	103-104 °C
Appearance	White crystalline solid

Part 2: Synthesis of 2,3-Diformylsuccinic Acid (1,4-Dicarbonyl Precursor) via Ozonolysis

Ozonolysis is the method of choice for the clean oxidative cleavage of a double bond. An oxidative workup is employed to ensure the resulting carbonyls are fully oxidized and the anhydride is hydrolyzed to the dicarboxylic acid form.

Protocol:

- **Dissolution:** Dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride (10.0 g, 0.066 mol) in 150 mL of methanol in a three-necked flask equipped with a gas dispersion tube and a low-temperature thermometer.
- **Ozonolysis:** Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone (O₃) gas through the solution from an ozone generator. Monitor the reaction by bubbling the exhaust gas through a potassium iodide solution; the reaction is complete when the exhaust gas turns the KI solution brown, indicating an excess of ozone. A blue tint in the reaction mixture also signals completion.
- **Workup:** Stop the ozone flow and purge the solution with nitrogen or oxygen gas for 10 minutes to remove residual ozone. Add 15 mL of 30% hydrogen peroxide (H₂O₂) dropwise to the cold solution.
- **Hydrolysis & Isolation:** Allow the mixture to warm to room temperature and then gently reflux for 1 hour. This step completes the oxidation and hydrolyzes the anhydride. Remove the solvent under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid. This crude 2,3-diformylsuccinic acid is often used directly in the next step without further purification.

Part 3: Synthesis of Pyridazine-4,5-dicarboxylic Acid

This final stage involves the formation of the heterocyclic ring through condensation with hydrazine, followed by aromatization.

Protocol:

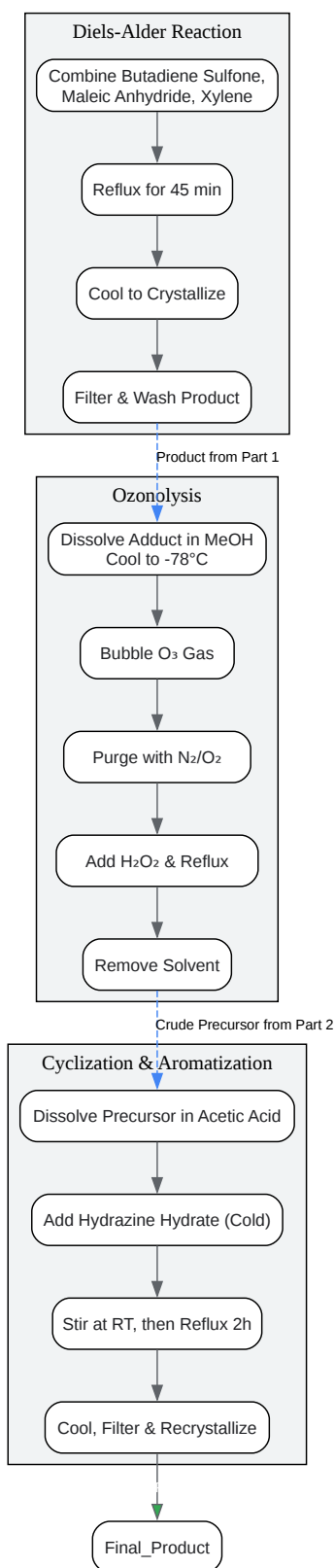
- **Cyclocondensation:** To the crude 2,3-diformylsuccinic acid from the previous step, add 100 mL of glacial acetic acid.^[6] Cool the solution in an ice bath. Slowly add hydrazine hydrate (3.5 mL, ~0.07 mol) dropwise with vigorous stirring, ensuring the temperature remains below 20 °C.
- **Aromatization:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux for 2 hours. The dihydropyridazine intermediate formed will oxidize to the aromatic pyridazine. The color of the solution may darken.
- **Isolation:** Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the acetic acid by about half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
- **Purification:** Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water, followed by cold ethanol. Recrystallize from hot water or an ethanol/water mixture to obtain pure **Pyridazine-4,5-dicarboxylic acid**.

Characterization of Final Product

The identity and purity of the synthesized **Pyridazine-4,5-dicarboxylic acid** should be confirmed using standard analytical techniques.

Technique	Expected Result
Appearance	Off-white to pale yellow crystalline solid
Melting Point	>200 °C (decomposes)
¹ H NMR (DMSO-d ₆)	δ ~9.5-9.7 ppm (s, 2H, pyridazine C-H), δ ~13.5-14.0 ppm (br s, 2H, COOH)
¹³ C NMR (DMSO-d ₆)	δ ~165-167 ppm (C=O), δ ~140-142 ppm (C-COOH), δ ~155-157 ppm (C-H)
IR (KBr, cm ⁻¹)	~3400 (br, O-H), ~1720 (C=O), ~1580 (C=N, C=C aromatic)
Molecular Formula	C ₆ H ₄ N ₂ O ₄ [12] [13] [14]
Molecular Weight	168.11 g/mol [12] [13] [14]

Experimental Workflow Visualization



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Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide details a reliable and logical synthetic route to **Pyridazine-4,5-dicarboxylic acid** starting from maleic anhydride. By employing a Diels-Alder reaction to construct a key intermediate, followed by ozonolysis and a classical hydrazine condensation, the synthesis overcomes the constitutional challenge posed by the starting materials. The provided protocols are robust and grounded in established chemical principles, offering researchers a clear path to accessing this valuable heterocyclic building block for applications in drug discovery and materials science.

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